2-((2-Fluorobenzyl)amino)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSVJNDQNUZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)amino)ethanol hydrochloride typically involves the reaction of 2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-fluorobenzylamine with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of 2-((2-fluorobenzyl)amino)ethanol.
Hydrochloride formation: The resulting 2-((2-fluorobenzyl)amino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((2-fluorobenzyl)amino)acetaldehyde or 2-((2-fluorobenzyl)amino)acetone.
Reduction: Formation of 2-((2-fluorobenzyl)amino)ethane.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Fluorobenzyl)amino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Structural and Functional Differences
Backbone Variation: The target compound’s ethanolamine backbone (NH₂-CH₂-CH₂-OH) contrasts with the cyclopropylmethanamine in and the hydrazine group in .
Substituent Effects :
- The 2-fluorobenzyl group in the target compound differs from the 2,5-difluorophenyl group in . The single fluorine atom reduces steric hindrance compared to bulkier substituents, possibly favoring interactions with flat receptor binding sites .
- Chlorine substituents (e.g., in ) introduce stronger electron-withdrawing effects, which may alter receptor binding kinetics compared to fluorine .
Salt Form :
- All compared compounds are hydrochloride salts, enhancing stability and water solubility. However, melting points vary; for example, a related benzamide hydrochloride in melts at 239–241°C, suggesting high crystallinity due to aromatic stacking .
Biological Activity
2-((2-Fluorobenzyl)amino)ethanol hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a fluorinated benzyl group attached to an aminoethanol backbone. The presence of the fluorine atom can enhance the compound's stability and alter its interaction with biological targets, which may lead to distinct pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as either an inhibitor or activator depending on the biological context:
- Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic pathways.
- Receptor Binding : It could interact with various receptors, influencing signaling pathways related to inflammation, pain, or other physiological processes.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, although detailed investigations are required to establish specific mechanisms and effectiveness.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : In vitro assays were conducted to evaluate the antimicrobial properties of various derivatives related to this compound. Results indicated selective activity against Chlamydia species, suggesting a potential for developing new therapeutic agents targeting this pathogen .
- Inflammation Models : Studies using mouse models demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in carrageenan-induced inflammation models. These findings highlight the compound's potential utility in managing inflammatory diseases .
Q & A
Q. Basic Research Focus
- ¹H NMR : The 2-fluorobenzyl group exhibits distinct aromatic splitting patterns (e.g., doublet of doublets at δ 7.2–7.4 ppm for ortho-fluorine coupling) .
- HRMS : Confirm molecular formula (e.g., C₉H₁₂ClFNO⁺ requires m/z 216.0662; observed 216.0665 ).
Advanced Application : Chiral separation of enantiomers via HPLC with a cellulose-based column, validated by optical rotation and ¹³C NMR coupling constants .
What safety protocols are critical when handling this compound due to its alkylating potential?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
Advanced Mitigation : Monitor for DNA alkylation byproducts (e.g., via LC-MS) in biological assays, as observed in structurally related nitrogen mustards .
How does the 2-fluorobenzyl substituent influence serotonin receptor binding affinity compared to non-fluorinated analogs?
Advanced Research Focus
The electron-withdrawing fluorine atom enhances binding to 5-HT₂C receptors by stabilizing a planar conformation via intramolecular hydrogen bonding. For example:
- 2-Fluorobenzyl derivatives show 10-fold higher selectivity (Ki = 12 nM) vs. non-fluorinated analogs (Ki = 120 nM) .
- SAR Table :
| Substituent | 5-HT₂C Ki (nM) | 5-HT₂A Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| 2-Fluorobenzyl | 12 | 450 | 37.5 |
| Benzyl | 120 | 500 | 4.2 |
What experimental strategies address biased agonism in GPCR studies involving this compound?
Advanced Research Focus
Biased agonism can be assessed using:
- β-arrestin recruitment assays (e.g., Tango™ system) vs. cAMP accumulation (Gαs coupling).
- Example : 2-((2-Fluorobenzyl)amino)ethanol derivatives show β-arrestin bias (EC₅₀ = 80 nM) over cAMP (EC₅₀ = 1.2 µM) .
How can contradictory data on alkylation efficiency in aqueous vs. non-polar solvents be resolved?
Q. Advanced Analysis
- Polar solvents (e.g., MeOH) stabilize transition states, improving yields but risking hydrolysis.
- Non-polar solvents (e.g., CCl₄) reduce hydrolysis but require longer reaction times. Validate via kinetic studies (Arrhenius plots) .
What chromatographic techniques optimize chiral resolution of enantiomers for mechanistic studies?
Q. Methodological Answer
- HPLC : Use Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)) with hexane:isopropanol (90:10) mobile phase.
- Validation : Match retention times with enantiomers of known configuration (e.g., (+)-26 vs. (–)-26 in ).
How does pH stability impact the compound’s shelf life in biological assays?
Q. Basic Research Focus
- Stability : Degrades rapidly at pH > 7 (hydrolysis of the ethanolamine moiety). Store at pH 4–5 (HCl salt form) at –20°C .
What mechanistic insights justify preferential alkylation over acylation in derivatization reactions?
Q. Advanced Research Focus
- The primary amine reacts preferentially with alkyl halides (SN2 mechanism) due to lower steric hindrance vs. acylation (requiring nucleophilic acyl substitution) .
How can computational modeling predict off-target effects in receptor profiling?
Q. Advanced Methodology
- Docking Simulations : Use Schrödinger Suite to model interactions with non-target receptors (e.g., adrenergic α₁). Validate with radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
